molecular formula C16H25ClN2 B141778 N,N-Dipropyltryptamine hydrochloride CAS No. 16382-06-2

N,N-Dipropyltryptamine hydrochloride

Cat. No.: B141778
CAS No.: 16382-06-2
M. Wt: 280.83 g/mol
InChI Key: AIAASKTUEVUIQM-UHFFFAOYSA-N
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Description

N,N-Dipropyltryptamine (DPT) is a psychedelic entheogen belonging to the tryptamine family. It is found either as a crystalline hydrochloride salt or as an oily or crystalline base. DPT is a close structural homologue of dimethyltryptamine and diethyltryptamine. It has been used as a designer drug since the late 1960s and has potential therapeutic applications that were investigated in the 1970s .

Scientific Research Applications

DPT (hydrochloride) has several scientific research applications:

Mechanism of Action

DPT exerts its effects primarily through the modulation of serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist at these receptors, leading to altered states of consciousness and perception. Additionally, DPT inhibits the re-uptake of dopamine, serotonin, and norepinephrine, which contributes to its psychoactive effects .

Similar Compounds:

  • Dimethyltryptamine (DMT)
  • Diethyltryptamine (DET)
  • 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)
  • 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)

Comparison: DPT is unique in its structural composition, with two propyl groups attached to the nitrogen atom of the tryptamine backbone. This distinguishes it from DMT and DET, which have methyl and ethyl groups, respectively. The presence of propyl groups in DPT results in different pharmacological properties and psychoactive effects compared to its analogues .

Safety and Hazards

DPT is harmful if inhaled, swallowed, or in contact with skin . It may cause eye, skin, or respiratory system irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Future research directions include brain mapping of enzymes responsible for the biosynthesis of DPT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies . The need to resolve the “natural” role of an endogenous hallucinogen from the effects observed from peripheral administration are also emphasized .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DPT typically involves the reaction of indole-3-acetaldehyde with propylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride. The product is then purified through recrystallization to obtain the hydrochloride salt form .

Industrial Production Methods: Industrial production of DPT (hydrochloride) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process includes the use of industrial-grade solvents and reagents, and the final product is subjected to rigorous quality control measures to ensure consistency and safety .

Types of Reactions:

    Oxidation: DPT can undergo oxidation reactions, typically in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions of DPT are less common but can occur under specific conditions.

    Substitution: DPT can undergo substitution reactions, particularly at the indole nitrogen or the propylamine side chains.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAASKTUEVUIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048897
Record name N,N-Dipropyltryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7558-73-8
Record name N,N-dipropyltryptamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dipropyltryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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